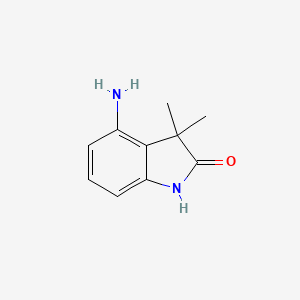

4-Amino-3,3-dimethylindolin-2-one

Description

4-Amino-3,3-dimethylindolin-2-one is a bicyclic heterocyclic compound featuring an indolin-2-one core substituted with an amino group at position 4 and two methyl groups at position 2. Its structural rigidity and functional groups make it a versatile scaffold for derivatization.

Properties

IUPAC Name |

4-amino-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHUPEWUJAZQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC=C2NC1=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethylindolin-2-one typically involves the reduction of 3,3-dimethyl-6-nitroindolin-2-one. One common method includes the use of palladium on activated carbon as a catalyst in the presence of hydrogen gas. The reaction is carried out in ethyl acetate at 70°C for 48 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound itself is typically synthesized through the reduction of its nitro precursor.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Palladium on activated carbon (Pd/C) in the presence of hydrogen gas is commonly used.

Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: The primary product is this compound.

Substitution: A wide range of substituted indolin-2-one derivatives, depending on the electrophile used.

Scientific Research Applications

4-Amino-3,3-dimethylindolin-2-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethylindolin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its amino and indolin-2-one moieties. These interactions can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

a) 6-Amino-3,3-dimethylindolin-2-one (CAS: 100510-65-4)

- Structural Difference: The amino group is positioned at C6 instead of C3.

- For instance, C4-amino substitution (as in the target compound) may enhance interactions with receptors requiring deeper hydrophobic pockets due to steric effects from the dimethyl groups .

b) 3-Methyloxindole (CAS: 1504-06-9)

- Structural Difference: Lacks the amino group and features only a single methyl group at C3.

- Implications: The absence of the amino group reduces polarity and hydrogen-bond donor capacity, likely diminishing water solubility and target specificity compared to the target compound .

c) 3-Phenyl-oxindole (CAS: 3456-79-9)

- Structural Difference: A phenyl group replaces the dimethyl and amino substituents.

- Implications: The aromatic phenyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility. This contrasts with the target compound’s balance of hydrophobicity (from dimethyl groups) and polarity (from the amino group) .

Physicochemical Properties

| Compound | Water Solubility | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|

| 4-Amino-3,3-dimethylindolin-2-one | Moderate | 1.8–2.2 | Amino, dimethyl |

| 3-Methyloxindole | Low | 2.5 | Methyl |

| 3-Phenyl-oxindole | Very Low | 3.2 | Phenyl |

| 3-(4-Hydroxyphenylimino)indolin-2-one | Moderate | 1.5 | Imine, hydroxyl |

Note: Data inferred from substituent contributions and analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.